Neomycin F

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Neomycin is an aminoglycoside antibiotic that is used to prevent bacterial infection in the intestines . It is also used to reduce the symptoms of hepatic coma . Neomycin is sometimes given with another antibiotic . It is primarily biosynthesized by Streptomyces fradiae through fermentation .

Synthesis Analysis

Neomycin production has been enhanced by engineering the entire biosynthetic gene cluster and feeding key precursors in Streptomyces fradiae . The supplementation of suitable precursors was carried out. The constructed recombinant strain Sf/pKCZ03 has multi-copy of the neo cluster modified by disrupting the negative regulatory gene neoI and replacing the native promoter of the neoE-D with P kasO* .Molecular Structure Analysis

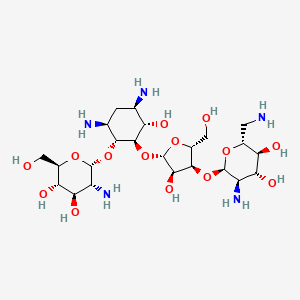

The structure of neomycin B, the component usually found in greater abundance, is shown in Fig. 1, together with the names which have been given to the various mono- and di-saccharide components of the neomycins .Chemical Reactions Analysis

Neomycin is an effective inhibitor of Jasmonate-Induced Reactions in Plants . It blocks the release of Ca 2+ from internal stores . Neomycin, an aminoglycoside antibiotic, exerts its function by binding tightly to the A-site decoding region of bacterial ribosomal RNA (rRNA) and thus disrupting protein synthesis .Physical And Chemical Properties Analysis

Neomycin is a complex of water-soluble aminoglycoside antibiotics purified from the fermentation of the actinomycete Streptomyces fradiae . Neomycin B (also known as framycetin) is the main component of the complex and has the highest antibiotic activity .科学的研究の応用

Antibacterial Properties and Mechanism of Action

Neomycin F, a variant of neomycin, has been extensively studied for its antibacterial properties. Research indicates that neomycin F exhibits significant antibacterial activity against various bacterial strains. One study focused on its bacteriostatic action on Erwinia carotovora subsp. carotovora, revealing that it inhibits protein synthesis in bacteria, thus blocking cell division and growth (Cui et al., 2009). Additionally, the compound's impact on bacterial cell membranes, leading to leakage and cell lysis, was observed under electron microscopy.

Agricultural and Livestock Applications

Neomycin F has found practical applications in agriculture and livestock. Its effectiveness in treating bacterial infections in plants and animals is well-documented. For instance, it has been used to manage plant pathogenic bacteria, showcasing its broad-spectrum antibacterial capabilities in agricultural settings (Guanying Shi et al., 2011).

Biotechnological Advancements in Production

Significant research has been dedicated to optimizing the production of neomycin F through biotechnological means. Studies have explored the genetic engineering of Streptomyces fradiae, the bacterium responsible for neomycin production. By manipulating the genetic pathways, researchers have aimed to enhance the yield and efficiency of neomycin F production, making it more feasible for large-scale applications (Zheng et al., 2019).

Safety And Hazards

Neomycin may cause an allergic skin reaction . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . Avoid breathing dust/ fume/ gas/ mist/ vapours/ spray . Contaminated work clothing should not be allowed out of the workplace . Wear protective gloves . In case of inadequate ventilation wear respiratory protection .

将来の方向性

Neomycin is typically applied as a topical preparation . The antibiotic can also be administered orally, in which case it is usually combined with other antibiotics . Neomycin sulfate as monotherapy is available in an oral solution for adjunct use in the treatment of hepatic coma . It is also used in combination with polymyxin B sulfates and hydrocortisone in otic suspensions for use in the treatment of bacterial infections in the external auditory canal .

特性

CAS番号 |

51795-47-2 |

|---|---|

製品名 |

Neomycin F |

分子式 |

C23H45N5O14 |

分子量 |

615.6 g/mol |

IUPAC名 |

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol |

InChI |

InChI=1S/C23H45N5O14/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22/h5-23,29-36H,1-4,24-28H2/t5-,6+,7-,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1 |

InChIキー |

UOZODPSAJZTQNH-VZXHOKRSSA-N |

異性体SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CN)O)O)N)O)O)N |

SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N |

正規SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N |

その他のCAS番号 |

51795-47-2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-[1-hydroxy-1-(3,4,5-trimethoxyphenyl)propan-2-yl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B1226993.png)

![1-(9-Cyclopentyl-9-azabicyclo[3.3.1]nonan-3-yl)-3-(3,5-dimethylphenyl)thiourea](/img/structure/B1226996.png)

![N-[(S)-[(1S,2R)-1-methyl-2-[(2R)-1-[(5-methyl-2-furanyl)methylamino]-1-oxopropan-2-yl]cyclopropyl]-phenylmethyl]carbamic acid (phenylmethyl) ester](/img/structure/B1226999.png)